molecular formula C13H15NO4S B2909888 N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide CAS No. 1795295-95-2

N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide

Cat. No.: B2909888
CAS No.: 1795295-95-2
M. Wt: 281.33
InChI Key: KXYMUFCOODOPMU-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide is a chemical compound of interest in medicinal chemistry and chemical biology research. It features a benzenesulfonamide group, a common pharmacophore in drug discovery, linked to a furan-2-yl moiety via a methoxyethyl chain. The benzenesulfonamide functional group is found in compounds with a wide range of investigated biological activities . For instance, structurally similar benzenesulfonamide-containing compounds are being actively studied for their potential as inhibitors of the HIV-1 CA protein, a novel and promising target for antiviral therapy . In this context, such derivatives are designed to bind to the viral capsid and disrupt its normal function, which is essential for viral replication. The structural features of this compound, particularly the furan and sulfonamide groups, make it a valuable building block for synthesizing more complex molecules and for probing biological mechanisms in research settings. This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-17-13(12-8-5-9-18-12)10-14-19(15,16)11-6-3-2-4-7-11/h2-9,13-14H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYMUFCOODOPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide typically involves the reaction of furan-2-carboxaldehyde with 2-methoxyethylamine to form an intermediate Schiff base. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan and benzenesulfonamide derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The furan ring and benzenesulfonamide moiety are crucial for its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Substituent Effects on the Sulfonamide Core

Compound Name Substituents Key Structural Features Evidence ID
N-[2-(Furan-2-yl)-2-methoxyethyl]benzenesulfonamide Furan-2-yl, methoxyethyl Flexible methoxyethyl linker; electron-rich furan ring N/A
N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide (N-Furfuryl-p-toluenesulfonamide) Furan-2-ylmethyl, para-methyl Rigid furylmethyl group; electron-donating methyl on benzene
N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide 3-Methoxybenzoyl, ortho-methyl Acylated sulfonamide; planar aromatic systems
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Ethyl, 2-methoxyphenyl Bulky ethyl group; intramolecular hydrogen bonding potential
N-[2-(Furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide Dual sulfonyl groups, dimethoxybenzene Steric hindrance from dual sulfonamides; electron-rich dimethoxy substituents
  • Furan vs. Aromatic Substituents : The furan ring in the target compound (electron-rich, planar) contrasts with acylated analogs like N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide , where the benzoyl group introduces conjugation and rigidity .
  • Methoxyethyl vs. Alkyl Chains : The methoxyethyl linker in the target compound enhances solubility compared to rigid furylmethyl () or bulky ethyl groups ().

Anti-GBM Activity and QSAR Insights ()

  • While the target compound’s activity is unreported, QSAR models for benzenesulfonamide derivatives (e.g., thiadiazole- and indene-containing analogs) highlight the importance of electron-withdrawing groups (e.g., chloro, trifluoromethoxy) for enhancing anti-GBM activity .
  • 3-Chloro-N-[2-(furan-2-yl)-2-hydroxyethyl]-4-methoxybenzenesulfonamide () and 5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide () demonstrate that halogenation adjacent to methoxy groups improves binding to hydrophobic pockets in therapeutic targets.

Crystallographic Stability

  • N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide () exhibits a stable crystal lattice (R factor = 0.045) due to intermolecular hydrogen bonds involving the sulfonamide and methoxy groups. The target compound’s methoxyethyl chain may reduce crystallinity compared to rigid analogs.

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